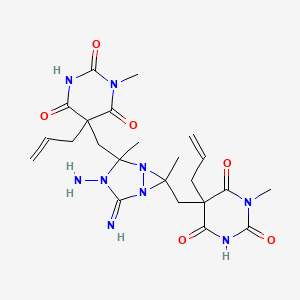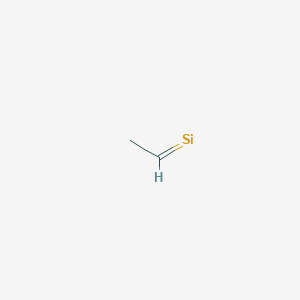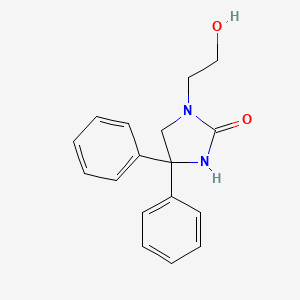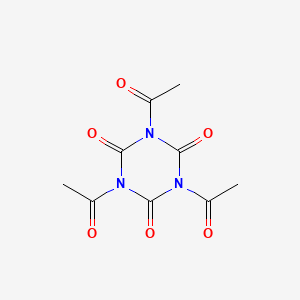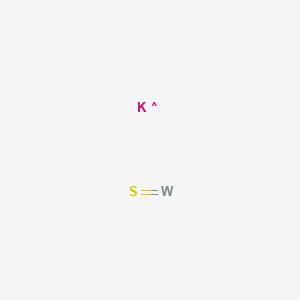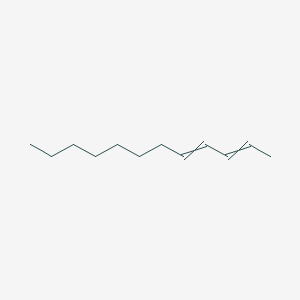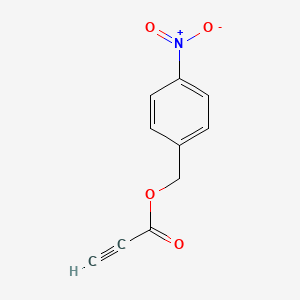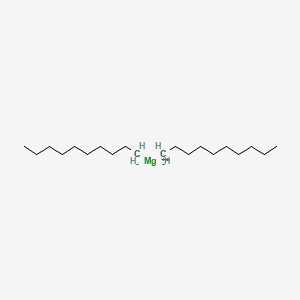
1,1'-(Buta-1,3-diene-2,3-diyl)dinaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected via a buta-1,3-diene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the dehydrohalogenation of 1,4-dihalobut-2-ene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under reflux conditions in an alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. For instance, the use of rhodium-based catalysts in the hydroformylation of conjugated dienes has been reported to produce high regio- and enantio-selectivities .
化学反应分析
Types of Reactions: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Acylated naphthalene derivatives.
科学研究应用
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins .
作用机制
The mechanism by which 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, including Diels-Alder cycloadditions, which can modify its biological activity .
相似化合物的比较
1,3-Butadiene: A simpler conjugated diene with similar reactivity.
2,3-Dimethyl-1,3-butadiene: A substituted butadiene with enhanced stability.
Vinylcyclohexene: Another conjugated diene used in similar applications .
Uniqueness: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
31540-91-7 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-(3-naphthalen-1-ylbuta-1,3-dien-2-yl)naphthalene |
InChI |
InChI=1S/C24H18/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-16H,1-2H2 |
InChI 键 |
FNNUMAVZRVMUJR-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC2=CC=CC=C21)C(=C)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



